molecular formula C15H16ClN3 B1392582 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] CAS No. 1243103-30-1

8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Cat. No.: B1392582
CAS No.: 1243103-30-1
M. Wt: 273.76 g/mol
InChI Key: QETAJVVXEBGNHZ-UHFFFAOYSA-N
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Description

8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is a sophisticated synthetic compound based on the pyrrolo[1,2-a]quinoxaline scaffold, a heterocyclic framework of significant interest in modern medicinal chemistry and drug discovery . This structurally unique molecule features a spirocyclic architecture combining a piperidine ring with a chlorinated pyrroloquinoxaline system. The incorporation of a spiro center provides structural rigidity and well-defined three-dimensionality, properties that are highly sought after in the design of new pharmacological agents as they can lead to improved selectivity and binding affinity . The core pyrrolo[1,2-a]quinoxaline scaffold is recognized for its diverse biological activities. Research on closely related analogs has demonstrated considerable potential, including inhibition of multidrug resistance transporters in Candida albicans, which is a promising strategy for combating antifungal resistance . Furthermore, pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirt6, implicating them in research areas ranging from cancer and inflammation to the study of infectious diseases . Other scientific investigations have highlighted quinoxaline-based compounds as potent inhibitors of tyrosine kinases, such as EphA3, pointing to potential applications in oncology research and anti-angiogenesis studies . The specific presence of a chloro substituent and a piperidine ring in this compound offers distinct avenues for synthetic modification and structure-activity relationship (SAR) studies, allowing researchers to fine-tune properties like solubility, potency, and metabolic stability. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for handling and safety protocols prior to use.

Properties

IUPAC Name

8-chlorospiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c16-11-3-4-12-13(10-11)19-9-1-2-14(19)15(18-12)5-7-17-8-6-15/h1-4,9-10,17-18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETAJVVXEBGNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CN3C4=C(N2)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.

Cellular Effects

The effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines by disrupting the cell cycle and triggering cell death pathways. Furthermore, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways that are essential for cell growth and survival. Additionally, 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can result in sustained effects on cellular function, including alterations in cell signaling and metabolism. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle. Additionally, it can alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis. Understanding these metabolic pathways is essential for elucidating the overall impact of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] on cellular metabolism.

Transport and Distribution

The transport and distribution of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for determining the bioavailability and efficacy of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] in therapeutic applications.

Subcellular Localization

The subcellular localization of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] (CAS Number: 1243103-30-1) is a synthetic compound with a molecular formula of C15H16ClN3 and a molecular weight of 273.76 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme modulation.

The compound interacts with various biomolecules, including enzymes and proteins, influencing their activity. Notably, it has been shown to interact with protein kinases, which are pivotal in cellular signaling pathways. This interaction can modulate critical processes such as cell growth and differentiation.

The biological activity of 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] is primarily attributed to its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been documented to inhibit certain protein kinases by obstructing their active sites, thus preventing the phosphorylation of target proteins.

Cellular Effects

Research indicates that this compound can induce apoptosis in various cancer cell lines by disrupting the cell cycle and activating death pathways. The compound's influence on cellular processes includes alterations in gene expression and metabolic pathways, which are essential for maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In controlled laboratory experiments, the effects of 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] show variability over time. While the compound demonstrates stability under specific conditions, degradation can occur over prolonged periods, leading to diminished biological activity.

Dosage Effects in Animal Models

Dosage studies reveal that the effects of this compound vary significantly based on concentration. At lower doses, it has exhibited beneficial effects such as tumor growth inhibition and modulation of immune responses. Conversely, higher doses may lead to cytotoxicity and adverse effects on normal cells.

Subcellular Localization

The localization of 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] within cellular compartments (e.g., nucleus or mitochondria) is crucial for its biological activity. Targeting signals or post-translational modifications can direct the compound to specific areas within the cell, enhancing its therapeutic potential.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that treatment with 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] resulted in significant apoptosis rates compared to control groups.
  • Animal Models : In vivo studies have shown that administration of this compound at optimized dosages led to reduced tumor sizes in xenograft models without significant toxicity.
  • Enzyme Interaction Studies : Biochemical assays confirmed that the compound effectively inhibits specific protein kinases involved in oncogenic signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis strategies, and biological activities of 8'-chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Activity (IC₅₀ or Activity Range) Synthesis Method References
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] Chlorine at 8', spiro-piperidine junction Not explicitly reported; used as a building block for pharmaceuticals Likely involves spirocyclization of pre-functionalized precursors (exact method not detailed)
JG1679 (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Trimethoxyphenyl group at C4, α,β-unsaturated ketone Antileukemic: IC₅₀ = 8–31 µM (MV4-11, Jurkat cells) Multi-step synthesis via heterocyclization and coupling reactions
7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] Methoxy at 7', spiro-piperidine junction Antiparasitic: IC₅₀ = 2.80–3.71 µM (Plasmodium falciparum) Functionalization via regioselective bromination followed by substitution
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] Methyl groups at 8' and 9' positions Anticancer: Moderate activity against leukemia cell lines (exact IC₅₀ not reported) Transition-metal-free methods (e.g., Bischler–Napieralski reaction)
4-(1H-Benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxaline Benzimidazole fused at C4 Antibacterial: Moderate activity against Micrococcus luteus Mamedov rearrangement under mild conditions (HOAc solvent)

Key Insights :

Substituent Effects: Chlorine vs. In contrast, methoxy groups (e.g., 7'-methoxy analog) improve solubility and antiparasitic activity . Spiro vs. Non-Spiro Derivatives: Spiro compounds exhibit enhanced conformational rigidity, which can improve target selectivity. For example, JG1679, a non-spiro derivative, shows broad antileukemic activity but may lack the specificity seen in spiro analogs .

Synthesis Strategies :

  • Transition-Metal-Free Methods : Greener approaches (e.g., iodine-catalyzed C–H functionalization) are favored for eco-compatibility but may require harsh oxidants like DMSO .
  • Regioselective Functionalization : Bromination at C1 or C3 positions (e.g., Nguyen et al.'s method) enables late-stage diversification, critical for optimizing pharmacokinetic properties .

Biological Activity: Anticancer Potency: The trimethoxyphenyl group in JG1679 enhances antiproliferative activity against leukemia cells, while spiro-piperidine derivatives (e.g., 8',9'-dimethyl analog) show moderate efficacy, suggesting substituent positioning is critical . Antiparasitic Specificity: Bis-pyrrolo[1,2-a]quinoxalines with polyaminoalkyl side chains (e.g., 1m–p) exhibit superior antimalarial activity compared to tris-substituted analogs, highlighting the role of aromatic surface area .

Preparation Methods

Buchwald-Hartwig Cross-Coupling Reaction

  • The Buchwald-Hartwig amination is a pivotal step in synthesizing this compound, facilitating the formation of C-N bonds essential for constructing the pyrroloquinoxaline framework.
  • Starting materials typically include 2-nitroaniline derivatives and piperazine or piperidine derivatives.
  • The reaction is catalyzed by palladium complexes under basic conditions, often employing bases like tert-butoxide sodium (t-BuONa) and solvents such as toluene .
  • Reaction temperatures are controlled around 100 °C to optimize yield and selectivity.
  • Monitoring of the reaction progress and product confirmation is performed using NMR spectroscopy and X-ray crystallography to ensure the correct spirocyclic structure formation.

Visible-Light-Induced Decarboxylative Radical Coupling

  • A mild and facile method for preparing pyrrolo[1,2-a]quinoxaline derivatives involves visible-light-induced radical coupling.
  • This approach uses ortho-substituted arylisocyanides and radicals generated from phenyliodine(III) dicarboxylate reagents.
  • The method is notable for its excellent functional group compatibility and mild conditions, which are advantageous for preserving sensitive substituents like chlorine.
  • This photochemical approach can be integrated into continuous-flow systems for telescoped synthesis, enhancing efficiency and scalability.

Typical Reaction Conditions and Parameters

Step/Reaction Type Reagents/Starting Materials Catalysts/Bases Solvents Temperature Monitoring Techniques Yield Range
Buchwald-Hartwig Cross-Coupling 2-nitroaniline, piperazine derivatives Pd catalyst, t-BuONa base Toluene ~100 °C NMR, X-ray crystallography Moderate to High
Photochemical Radical Coupling ortho-substituted arylisocyanides, phenyliodine(III) dicarboxylate Visible light irradiation Various solvents Ambient to mild heat UV-Vis, NMR High
Multi-Component Domino Reaction ninhydrin, o-phenylenediamine, isocyanides, dialkyl acetylenedicarboxylates Ionic liquids, Ph3P CH2Cl2, ethanol Room temperature to reflux NMR, IR, melting point Excellent

Detailed Mechanistic Insights

  • Buchwald-Hartwig Reaction: The palladium catalyst facilitates oxidative addition of aryl halides, followed by amine coordination and reductive elimination to form the C-N bond, crucial for the pyrroloquinoxaline ring closure.
  • Photochemical Radical Coupling: Visible light activates phenyliodine(III) reagents generating radicals that couple with arylisocyanides, leading to cyclization and formation of the pyrroloquinoxaline core.
  • Domino MCRs: Sequential condensation and cyclization steps occur in one pot, forming intermediates such as azomethine ylides that undergo 1,3-dipolar cycloaddition to yield the spirocyclic framework.

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Advantages Limitations Applications
Buchwald-Hartwig Cross-Coupling High selectivity, well-established Requires Pd catalyst, sensitive to moisture Medicinal chemistry, drug development
Photochemical Radical Coupling Mild conditions, good functional group tolerance Requires specialized light source Scalable synthesis, flow chemistry
Multi-Component Domino Reaction High atom economy, one-pot synthesis Complex reaction optimization Rapid library synthesis of spirocycles

Q & A

Q. What are the established synthetic routes for 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline], and what are their key challenges?

The synthesis typically involves spirocyclic annulation strategies, leveraging intermediates like 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives. A common approach uses [1,3]-dipolar cycloaddition or palladium-catalyzed cross-coupling reactions to introduce the piperidine moiety. Key challenges include controlling regioselectivity during chlorination and maintaining stereochemical integrity in the spirocenter. For example, Guillon et al. (2008) optimized microwave-assisted conditions to reduce side reactions in analogous pyrroloquinoxaline syntheses .

Example Protocol :

  • Start with 4-chloropyrrolo[1,2-a]quinoxaline (CAS 358721-70-7) as a precursor .
  • Introduce the piperidine ring via reductive amination under hydrogenation (10 atm H₂, Pd/C catalyst, 80°C) .
  • Purity validation via LCMS (≥99% purity) and ¹H NMR to confirm spirocyclic structure .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on multi-spectral analysis:

  • ¹H NMR : Peaks for the spirocyclic proton (δ 3.8–4.2 ppm) and aromatic protons (δ 7.1–8.3 ppm) are critical. Discrepancies in splitting patterns may indicate conformational flexibility .
  • LCMS : Molecular ion [M+H]⁺ at m/z 316.7 (calculated for C₁₆H₁₃ClN₄) .
  • X-ray crystallography (if feasible): Resolves spirocyclic geometry, as demonstrated for related spiro[indoline-3,4'-piperidine] derivatives .

Advanced Research Questions

Q. What methodologies address low yields in the final chlorination step of this spiro compound?

Chlorination inefficiencies often stem from steric hindrance at the 8'-position. Advanced strategies include:

  • Directed ortho-metalation (DoM) : Use a tert-butylsulfinyl directing group to enhance regioselectivity, achieving >80% yield in analogous systems .
  • Electrophilic chlorination : N-chlorosuccinimide (NCS) with Lewis acids (e.g., FeCl₃) in dichloroethane at 60°C .
  • Computational guidance : DFT calculations (B3LYP/6-31G*) predict reactive sites, reducing trial-and-error optimization .

Q. How can researchers resolve contradictory bioactivity data in cell-based assays?

Discrepancies may arise from off-target effects or solubility issues. Mitigation approaches:

  • Dose-response profiling : Test across a wide range (0.1–100 μM) to identify artifact-prone concentrations .
  • Solubility enhancement : Use co-solvents (e.g., 5% DMSO/PBS) validated by dynamic light scattering (DLS) .
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets like serotonin receptors .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (~3.2), BBB permeability (Yes/No), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model spirocyclic flexibility and membrane penetration .
  • Docking Studies (AutoDock Vina) : Prioritize targets by binding affinity to CNS receptors (e.g., σ-1 receptor, ΔG ≈ -9.2 kcal/mol) .

Data Contradiction Analysis

Q. How to interpret conflicting NMR spectra for the spirocyclic core?

Discrepancies in proton coupling constants may arise from:

  • Dynamic equilibria : Between chair and twist-boat conformations of the piperidine ring. Variable-temperature NMR (VT-NMR, -40°C to 80°C) can freeze conformers .
  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆. Polar solvents stabilize charge-separated intermediates, altering splitting patterns .

Experimental Design Considerations

Q. What controls are essential in assessing this compound’s neuropharmacological activity?

  • Positive controls : Use known modulators (e.g., BD1063 for σ-1 receptor assays) .
  • Negative controls : Include structurally similar but inactive analogs (e.g., 8'-methyl derivative) to isolate chlorine’s electronic effects .
  • Vehicle controls : Account for DMSO cytotoxicity (<0.1% final concentration) .

Methodological Framework

Align experiments with the Efficiency Pyramid :

Stakeholder needs : Define biological targets (e.g., kinases, GPCRs) based on structural analogs.

Resource allocation : Prioritize high-yield synthetic steps (e.g., spirocyclization > late-stage chlorination).

Iterative validation : Cross-correlate synthetic, spectral, and bioassay data at each phase.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 2
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

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